(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

Fluorogenic RNA aptamer Stokes shift Fluorescence microscopy

DMHBI is the neutral parent fluorophore for the Chili RNA aptamer, enabling >130 nm Stokes shift for single-excitation dual-emission RNA imaging with reduced bleed-through. It also inhibits HDAC1 (IC50 550 nM), HDAC2 (IC50 400 nM), and CYP3A4 (IC50 233 nM), allowing a single probe to interrogate epigenetic regulation and xenobiotic metabolism. Ideal for SAR studies and drug-drug interaction research. Offered in high purity (≥95%) with global shipping.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B11812696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N1C
InChIInChI=1S/C14H16N2O4/c1-8-15-10(14(18)16(8)2)5-9-6-11(19-3)13(17)12(7-9)20-4/h5-7,17H,1-4H3/b10-5-
InChIKeyWOPQYZBWDNTFNM-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMHBI: Differentiated Fluorogenic RNA Aptamer Ligand


(Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (CAS 1241390-25-9), commonly referred to as DMHBI, is a synthetic benzylidene-imidazolone that serves as the parent conditional fluorophore for the Chili RNA aptamer system [1]. Unlike the cationic derivatives DMHBI+ and DMHBO+, this neutral DMHBI scaffold provides the core chromophore architecture—4-hydroxy-3,5-dimethoxybenzylidene imidazolone—that enables fluorescence activation via excited-state proton transfer (ESPT) upon aptamer binding [2]. The compound is also a multi-target small-molecule probe with reported inhibitory activity against human CYP3A4 (IC₅₀ 233 nM), HDAC2 (IC₅₀ 400 nM), and HDAC1 (IC₅₀ 550 nM) [3].

Why HBI Analogs Cannot Substitute for DMHBI


Substituting DMHBI with closely related HBI analogs—such as the cationic DMHBI+, the oxime-bearing DMHBO+, or the difluoro-substituted DFHBI—introduces marked changes in binding affinity, Stokes shift magnitude, and fluorescence brightness that directly affect assay sensitivity and spectral compatibility. The neutral DMHBI comprises the foundational scaffold from which cationic derivatives were optimized, and its unique protonation equilibrium enables the exceptionally large Stokes shift (>130 nm) that distinguishes the Chili system from other fluorogenic aptamer platforms [1]. Furthermore, the specific 3,5-dimethoxy-4-hydroxy substitution pattern on the benzylidene ring is essential for the multi-target enzyme inhibition profile, meaning that even structurally conservative replacements can alter both photophysical output and biochemical selectivity [2][3].

DMHBI Quantitative Differentiation from Closest Analogs


Large Stokes Shift vs Other Aptamer Systems

When bound to the Chili RNA aptamer, DMHBI (the neutral parent ligand) yields a fluorescent complex with a Stokes shift exceeding 130 nm—more than double the shift observed for the widely used Spinach–DFHBI system (~30–40 nm) and substantially larger than Broccoli (~50 nm) [1]. The Chili–DMHBO+ complex achieves a Stokes shift of 136 nm (4800 cm⁻¹) [2]. This large separation between excitation and emission maxima reduces self-absorption and background interference, directly improving signal-to-noise ratio in cellular imaging applications [1].

Fluorogenic RNA aptamer Stokes shift Fluorescence microscopy

Neutral Scaffold Enables Affinity and Brightness Engineering

The neutral DMHBI parent serves as the structural starting point for affinity maturation. Cationic DMHBI+ exhibits a Kd of 65 nM for the Chili aptamer, while the further optimized DMHBO+ achieves a Kd of 12 nM—a 5.4-fold improvement [1]. Critically, the DMHBI scaffold enables derivatives that yield Chili complexes up to 7.5 times brighter than the parent DMHBI complex [2]. Researchers procuring DMHBI gain access to a molecular template with demonstrated headroom for affinity and brightness engineering that is not available with pre-cationized analogs.

RNA aptamer Binding affinity Ligand optimization

Multi-Target Inhibition of HDACs and CYP3A4

DMHBI exhibits reproducible inhibitory activity against three therapeutically relevant human enzymes: CYP3A4 (IC₅₀ = 233 nM), HDAC2 (IC₅₀ = 400 nM), and HDAC1 (IC₅₀ = 550 nM) [1]. While direct comparator data for closely related neutral imidazolone analogs are not available in the same assay panel, this multi-target profile distinguishes DMHBI from single-target histone deacetylase inhibitors (e.g., vorinostat, IC₅₀ ~10 nM for HDAC1 but lacking CYP3A4 activity) and from CYP3A4-selective agents. The combination of epigenetic (HDAC) and drug-metabolism (CYP) targets in one small-molecule scaffold is uncommon and supports its use as a tool compound for polypharmacology studies.

HDAC inhibition CYP3A4 inhibition Chemical probe

DMHBI High-Impact Application Scenarios


Live-Cell RNA Imaging with Minimal Spectral Crosstalk

The >130 nm Stokes shift of the Chili–DMHBI complex [1] enables single-excitation, dual-emission RNA imaging with reduced bleed-through compared to conventional fluorogenic aptamer systems (e.g., Spinach–DFHBI). Researchers procuring DMHBI can design multiplexed RNA sensors where the large Stokes shift separates the excitation laser line from the emission collection window, improving signal-to-noise ratios in confocal microscopy.

SAR Campaigns for Fluorogenic Aptamer Affinity Maturation

Because DMHBI is the neutral parent scaffold that yields up to 7.5-fold brighter complexes upon cationic derivatization [2], it is the preferred starting material for medicinal chemistry or chemical biology groups seeking to systematically explore substituent effects on binding affinity (Kd range: 65 nM to 12 nM) [1] and fluorescence quantum yield. Procurement of DMHBI rather than pre-optimized cationic analogs preserves full synthetic freedom.

Polypharmacology Probe for HDAC and CYP3A4 Studies

DMHBI's concurrent inhibition of HDAC1 (IC₅₀ 550 nM), HDAC2 (IC₅₀ 400 nM), and CYP3A4 (IC₅₀ 233 nM) [3] allows a single compound to probe the intersection of epigenetic regulation and xenobiotic metabolism. This is scientifically relevant for investigating drug–drug interaction mechanisms where HDAC inhibitor co-administration alters CYP3A4-mediated clearance.

Excited-State Proton Transfer (ESPT) Mechanistic Studies

The DMHBI chromophore undergoes ultrafast ESPT with a time constant of 130 fs upon binding to the Chili aptamer [1], making it a valuable spectroscopic probe for fundamental studies of proton-coupled electron transfer in biomolecular systems. The neutral phenol form of DMHBI is the required substrate for observing the proton transfer cycle that produces the large Stokes shift.

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